9-Hydroxynon-7-enal

Description

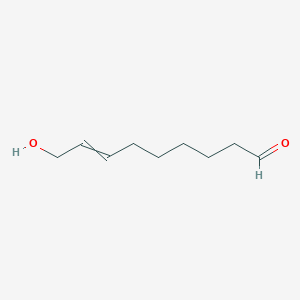

Structure

2D Structure

3D Structure

Properties

CAS No. |

85598-60-3 |

|---|---|

Molecular Formula |

C9H16O2 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

9-hydroxynon-7-enal |

InChI |

InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h4,6,9-10H,1-3,5,7-8H2 |

InChI Key |

FWMKRIYREKTLSC-UHFFFAOYSA-N |

Canonical SMILES |

C(CCC=CCO)CCC=O |

Origin of Product |

United States |

Synthesis and Derivatization in Laboratory Settings Limited Data

Reported Synthetic Pathways (If Any)

As of the latest literature review, no explicit, detailed synthetic pathway for 9-Hydroxynon-7-enal has been published. The focus of related research has predominantly been on other hydroxynonenal isomers, such as 4-hydroxy-2-nonenal (HNE), which is a major product of lipid peroxidation. nih.govajrms.com Therefore, the following sections on precursors, reagents, and mechanisms are based on plausible synthetic strategies derived from the synthesis of analogous compounds.

Precursors and Reagents for Lab-Scale Synthesis

A feasible laboratory-scale synthesis of this compound would likely commence from a precursor already containing the nine-carbon backbone with appropriate functional groups that can be converted to the target aldehyde and alcohol moieties. One such logical precursor is 9-hydroxynon-7-ynoic acid. chemsrc.com The conversion of this precursor to this compound would necessitate two primary transformations: the reduction of the alkyne to an alkene and the reduction of the carboxylic acid to an aldehyde.

Potential reagents for these transformations are outlined in the table below:

| Transformation | Reagent Class | Specific Examples |

| Alkyne to Alkene Reduction | Lindlar's Catalyst | H₂, Pd/CaCO₃, quinoline |

| Dissolving Metal Reduction | Na in liquid NH₃ | |

| Carboxylic Acid to Aldehyde Reduction | Activated Carboxylic Acid Derivatives | SOCl₂, (COCl)₂ |

| Subsequent Reduction of Acyl Chloride | H₂, Pd/BaSO₄ (Rosenmund reduction) | |

| Direct Reduction | Diisobutylaluminium hydride (DIBAL-H) | |

| Two-step via Alcohol | LiAlH₄ or BH₃ followed by mild oxidation (e.g., PCC, Dess-Martin periodinane) |

The synthesis of the precursor, 9-hydroxynon-7-ynoic acid, can be achieved from precursors such as 6-iodohexanoic acid and propargyl alcohol. chemsrc.com

Mechanistic Considerations of Reactions

The conversion of 9-hydroxynon-7-ynoic acid to this compound would involve well-established reaction mechanisms.

The reduction of the alkyne at the 7-position to a cis-alkene (Z-isomer) can be achieved via catalytic hydrogenation using Lindlar's catalyst. This catalyst is poisoned to prevent over-reduction to the alkane. The mechanism involves the syn-addition of hydrogen atoms to the alkyne triple bond on the surface of the palladium catalyst. Alternatively, a dissolving metal reduction using sodium in liquid ammonia (B1221849) would yield the trans-alkene (E-isomer) via a radical anion intermediate.

The reduction of the carboxylic acid to an aldehyde is a more delicate transformation that requires careful selection of reagents to avoid over-reduction to the primary alcohol.

Rosenmund Reduction: This method involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride. The subsequent catalytic hydrogenation of the acyl chloride over a poisoned palladium catalyst (e.g., Pd on BaSO₄) yields the aldehyde. The poisoning of the catalyst is crucial to stop the reaction at the aldehyde stage.

DIBAL-H Reduction: At low temperatures, diisobutylaluminium hydride can directly reduce a carboxylic acid (or more commonly, an ester derivative) to an aldehyde. The mechanism involves the formation of a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the aldehyde.

Two-Step Reduction/Oxidation: The carboxylic acid can be fully reduced to the corresponding diol, 9-hydroxynonan-7-en-1-ol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). Subsequent selective oxidation of the primary alcohol at the 1-position to an aldehyde, without affecting the secondary alcohol at the 9-position or the double bond, could be achieved using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

Production of Related Analogs and Derivatives

While direct synthesis of this compound is not documented, the synthesis of its analogs, particularly 4-hydroxy-2-nonenal (HNE), is well-described. nih.govacs.orgresearchgate.net The synthesis of HNE often involves a Grignard reaction of fumaraldehyde (B1234199) monoacetal with 1-bromopentane. researchgate.net Other approaches utilize Wittig or Horner-Wadsworth-Emmons reactions. researchgate.net

The synthesis of (E)-9-(1-pyrenyl)-4-hydroxynon-2-enal, a fluorescent probe of HNE, has been reported in a seven-step synthesis starting from 1-pyrencarboxyaldehyde. nih.gov This highlights the multi-step strategies often required for complex aldehyde synthesis.

Relationship to 9-Hydroxynon-7-ynoic Acid Synthesis

The synthesis of this compound is intrinsically linked to the availability of its corresponding ynoic acid, 9-hydroxynon-7-ynoic acid. The synthetic route to this ynoic acid has been reported, with precursors including 6-bromohexanoic acid or 6-iodohexanoic acid and propargyl alcohol. chemsrc.com

The general synthetic strategy would involve the coupling of these precursors, likely through the formation of an acetylide from propargyl alcohol which then acts as a nucleophile to displace the halide from the hexanoic acid derivative. This would form the carbon skeleton of 9-hydroxynon-7-ynoic acid.

Once 9-hydroxynon-7-ynoic acid is obtained, it serves as the direct precursor for the synthesis of this compound through the reduction methodologies discussed in section 2.1.2. The choice of reduction method for the alkyne would determine the stereochemistry of the resulting double bond (cis or trans). This makes the synthesis of the ynoic acid a critical first step in any potential laboratory preparation of this compound.

Potential Biological Relevance Hypothetical, Lacking Direct Evidence

Proposed Involvement in Biochemical Pathways (No direct evidence in search results)

There is no direct evidence in the searched scientific literature to propose any involvement of 9-Hydroxynon-7-enal in specific biochemical pathways.

Theoretical Roles in Cellular Processes (No direct evidence in search results)

There is no direct evidence in the searched scientific literature to suggest any theoretical roles for this compound in cellular processes.

Analytical Methodologies for Detection and Characterization Lacking Specificity

Spectroscopic Analysis Techniques (e.g., NMR, MS) for Structural Elucidation (General, no specific application to 9-Hydroxynon-7-enal found)

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In proton NMR spectra of aldehydes, the aldehydic proton (CHO) gives a very distinct and highly deshielded signal far downfield, typically in the range of 9-10 ppm. jove.compressbooks.pub This signal's characteristic location is due to the electron-withdrawing nature of the adjacent carbonyl oxygen. jove.com Protons on carbons adjacent (alpha) to the carbonyl group are also deshielded and typically resonate between 2.0 and 2.3 ppm. pressbooks.pub Spin-spin coupling between the aldehydic proton and adjacent protons can provide information about the number of neighboring hydrogens. jove.compressbooks.pub

¹³C NMR: The carbonyl carbon of an aldehyde produces a characteristic signal in the ¹³C NMR spectrum in the range of 190-215 ppm. jove.compressbooks.pub The presence of a signal in this region is strong evidence for a carbonyl group. pressbooks.pub

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining the molecular weight and formula. In the mass spectrum of an aldehyde, the molecular ion peak (M+) may be observed. fiveable.me A characteristic fragmentation for aldehydes is the loss of a hydrogen atom, resulting in a prominent M-1 peak. jove.com Another common fragmentation pattern is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the adjacent carbon, leading to the formation of a stable acylium ion. jove.comfiveable.me

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. Aldehydes show a strong, characteristic absorption band for the carbonyl group (C=O) stretching vibration in the region of 1660–1770 cm⁻¹. openstax.orgpcc.eu The exact position depends on the molecular structure; for instance, conjugation to a C=C double bond, as would be expected in this compound, lowers the absorption frequency to around 1705 cm⁻¹. pressbooks.pubopenstax.org Aldehydes also exhibit two characteristic C-H stretching absorptions between 2700–2760 cm⁻¹ and 2800–2860 cm⁻¹, which are useful for distinguishing them from ketones. pressbooks.pubopenstax.org

| Technique | Functional Group | Characteristic Signal/Absorption |

|---|---|---|

| ¹H NMR | Aldehydic Proton (-CHO) | 9-10 ppm |

| ¹³C NMR | Carbonyl Carbon (C=O) | 190-215 ppm |

| IR Spectroscopy | Carbonyl Stretch (C=O) | 1660-1770 cm⁻¹ |

| IR Spectroscopy | Aldehydic C-H Stretch | 2700-2860 cm⁻¹ (two bands) |

| Mass Spectrometry | Fragmentation | M-1 peak (loss of H) |

Chromatographic Separation Methods (e.g., HPLC, GC) (General, no specific application to this compound found)

Chromatographic techniques are essential for separating individual compounds from a mixture prior to their identification and quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For aldehydes, reversed-phase HPLC is commonly employed. doi.org Because many aldehydes lack a strong UV chromophore, derivatization is often necessary to improve detection sensitivity. jst.go.jp For instance, aldehydes can be reacted with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form colored or fluorescent derivatives that can be easily detected by UV-Vis or fluorescence detectors. shimadzu.com The separation of aliphatic aldehyde derivatives has been achieved using silica-ODS columns with a methanol/water mobile phase. jst.go.jp

Gas Chromatography (GC): GC is a powerful technique for the separation of volatile compounds. Aldehydes, being relatively volatile, are well-suited for GC analysis. researchgate.net Separation is achieved on a capillary column, and various stationary phases can be used depending on the specific aldehydes being analyzed. researchgate.net For instance, separations of aldehyde mixtures have been performed on tetraphenyl porphyrin (TPP) and HP-5MS capillary columns. researchgate.net Detection is commonly performed using a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), which provides structural information for each separated component. In some cases, derivatization may be used to improve chromatographic behavior or detection. ebi.ac.uk

Future Research Directions and Unexplored Avenues

Elucidation of Natural Occurrence and Biosynthetic Routes

While it is well-established that 4-HNE is a product of lipid peroxidation, the precise control and regulation of its formation in different tissues and under various physiological and pathological conditions are not fully understood. nih.gov

Future research should focus on:

Tissue-Specific Biosynthesis: Investigating the specific enzymatic and non-enzymatic pathways leading to 4-HNE generation in different organs and cell types. For example, the contribution of various lipoxygenase (LOX) isoforms to 4-HNE production in response to specific stimuli is an area requiring deeper exploration. nih.gov

Dietary Influences: While it's known that diets rich in polyunsaturated fatty acids can increase the potential for 4-HNE formation, the direct correlation between specific dietary components and in vivo 4-HNE levels needs more detailed characterization. wikipedia.org

Microbiome's Role: The gut microbiome's influence on lipid metabolism and oxidative stress is a burgeoning field. Research into how different microbial populations and their metabolic byproducts might modulate 4-HNE levels in the host is a critical unexplored avenue.

Investigation of Specific Biological Activities and Cellular Targets

4-HNE is known to have a dual role, acting as a signaling molecule at low concentrations and a toxic agent at higher concentrations. wikipedia.org However, the specific dose-dependent effects and the full spectrum of its cellular targets are yet to be completely mapped out.

Key areas for future investigation include:

Targeted Proteomics: While numerous protein targets of 4-HNE have been identified, a comprehensive, site-specific analysis of adduction across the entire proteome under different conditions is needed. This will help in understanding how 4-HNE adduction alters protein function and cellular pathways. nih.gov Recent advances in mass spectrometry-based proteomics can facilitate the identification of specific adduction sites on proteins like ATP synthase subunits and malate (B86768) dehydrogenase. nih.gov

Signaling Pathway Modulation: The precise mechanisms by which low, physiological levels of 4-HNE regulate signaling pathways involved in cell proliferation, differentiation, and antioxidant defense are not fully elucidated. wikipedia.org For instance, its role in modulating kinase and phosphatase activities, such as the inhibition of Akt2, requires further study to understand its impact on insulin (B600854) signaling. nih.gov

Reversibility of Adduction: The covalent adduction of proteins by 4-HNE is generally considered a permanent modification. However, the possibility of enzymatic or chemical repair mechanisms that could reverse these adducts is an intriguing and largely unexplored area.

Development of Dedicated Analytical Protocols

Accurate and sensitive detection and quantification of 4-HNE and its metabolites in biological samples are crucial for understanding its roles in health and disease. While several methods exist, there is room for improvement.

Future developments should aim for:

High-Throughput Screening: The development of robust, high-throughput assays for measuring 4-HNE and its protein adducts would be invaluable for large-scale clinical and epidemiological studies.

In Vivo Imaging: The creation of specific molecular probes that can visualize and track 4-HNE generation and localization within living cells and tissues in real-time would provide unprecedented insights into its dynamic behavior.

Standardization of Methods: Currently, a variety of analytical techniques are used to measure 4-HNE, including HPLC with UV or fluorescence detection and mass spectrometry. doi.orgumn.edu There is a need for the standardization and validation of these methods across different laboratories to ensure the comparability of results from various studies.

Q & A

Basic: What are the established methodologies for synthesizing and characterizing 9-Hydroxynon-7-enal?

Methodological Answer:

Synthesis typically involves alkaline hydrolysis of precursor compounds in methanol, followed by acidification and purification via column chromatography. Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H-NMR for structural confirmation) and mass spectrometry (MS) for molecular weight validation. For example, details a similar synthesis protocol where NaOH in methanol was stirred for 10 hours, followed by HCl acidification and extraction. Critical parameters include reaction time, solvent purity, and temperature control to minimize side reactions.

Key Parameters Table:

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Hydrolysis | 1.0 M NaOH, methanol, 10h stirring | Cleavage of precursor |

| Acidification | Dilute HCl | Neutralization and precipitation |

| Purification | Column chromatography | Isolation of pure product |

Basic: Which analytical techniques are most reliable for quantifying this compound in biological matrices?

Methodological Answer:

High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometric detection is preferred. Ensure calibration curves are constructed using spiked matrix samples to account for matrix effects. Gas chromatography (GC) may also be used but requires derivatization due to the compound’s hydroxyl group. emphasizes validating methods via spike-and-recovery experiments and reporting limits of detection (LOD) and quantification (LOQ).

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Contradictions often arise from variability in experimental models or analytical methods. Apply contradiction analysis ( ) by:

Identifying variables (e.g., cell lines vs. in vivo models).

Statistical meta-analysis to assess effect size heterogeneity ( ).

Replicating experiments under standardized conditions (e.g., DSS-induced colitis models, as in ).

For instance, discrepancies in anti-inflammatory activity may stem from differences in dosage or model selection (e.g., acute vs. chronic inflammation).

Advanced: What experimental design considerations are critical for in vivo studies of this compound?

Methodological Answer:

- Model selection : Use validated disease models (e.g., DSS-induced colitis in mice, as in ).

- Dosage optimization : Conduct pilot dose-ranging studies to identify therapeutic vs. toxic thresholds.

- Control groups : Include vehicle controls and baseline comparators (e.g., untreated DSS groups).

- Endpoint standardization : Measure biomarkers (e.g., COX-2 via RT-PCR) and histological scoring ().

Ethical considerations : Randomization and blinding to reduce bias, as outlined in ’s resource guidelines.

Advanced: How can mechanistic studies elucidate this compound’s interaction with inflammatory pathways?

Methodological Answer:

- Gene expression profiling : Use RT-PCR or RNA-seq to quantify inflammatory markers (e.g., COX-2, TNF-α) in treated vs. control tissues ().

- Protein interaction assays : Employ co-immunoprecipitation (Co-IP) or western blotting to identify binding partners.

- Pathway inhibition : Apply pharmacological inhibitors (e.g., NF-κB inhibitors) to isolate target mechanisms.

Basic: What are the stability and storage requirements for this compound?

Methodological Answer:

Store at -20°C in inert solvents (e.g., anhydrous DMSO or ethanol) to prevent degradation. Conduct accelerated stability studies under varying pH, temperature, and light conditions. Monitor purity via HPLC every 3–6 months. highlights the use of desiccants and argon blankets during synthesis to enhance stability.

Advanced: How can cross-disciplinary approaches enhance research on this compound?

Methodological Answer:

- Computational modeling : Predict metabolite interactions using molecular docking software.

- Metabolomics : Pair LC-MS with pathway analysis tools (e.g., MetaboAnalyst) to map metabolic perturbations.

- Toxicology integration : Combine acute toxicity assays (e.g., LD50) with histopathology ().

Basic: What are the standards for data presentation in studies involving this compound?

Methodological Answer:

- Raw data : Include in appendices; processed data (e.g., normalized absorbance values) belong in the main text ( ).

- Statistical tests : Justify choices (e.g., ANOVA for multi-group comparisons) and report p-values with effect sizes.

- Figures : Use scatter plots for dose-response curves and bar graphs for categorical data. Ensure axis labels comply with IUPAC nomenclature.

Advanced: What strategies address reproducibility challenges in this compound research?

Methodological Answer:

- Protocol pre-registration : Document methods publicly before experimentation.

- Reagent validation : Use certified reference materials and batch-test critical reagents ( ).

- Collaborative replication : Partner with independent labs to verify key findings, as suggested in ’s multi-expert review framework.

Advanced: How should researchers design studies to explore structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

- Synthetic modifications : Introduce functional groups (e.g., methyl, halogen) at positions 7 or 9.

- Assay cascades : Test derivatives in vitro (e.g., cell-free enzyme inhibition) followed by in vivo validation.

- QSAR modeling : Use computational tools to correlate structural features with bioactivity.

Reference ’s synthesis framework for derivative design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.